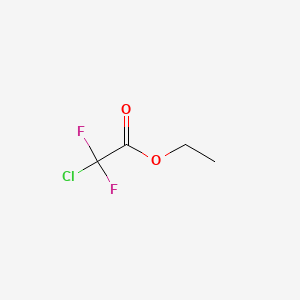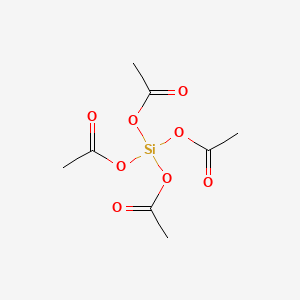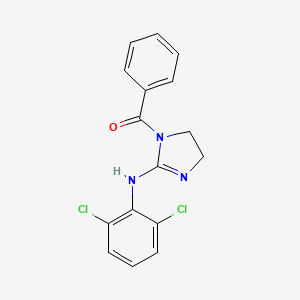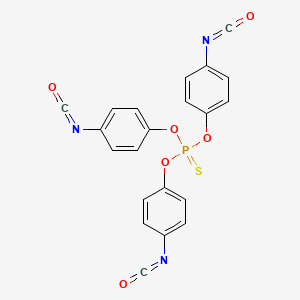
三(4-异氰酸苯基)硫代磷酸酯
描述
Tris(4-isocyanatophenyl) thiophosphate , also known by its chemical formula C21H12N3O6PS , is a compound with intriguing properties. It falls within the class of isocyanates and contains both isocyanate and thiophosphate functional groups. The molecular structure consists of three phenyl rings, each bearing an isocyanate group, attached to a central thiophosphate core .
Synthesis Analysis
The synthesis of Tris(4-isocyanatophenyl) thiophosphate involves the reaction of 4-isocyanatophenyl isocyanate with thiophosphoryl chloride . This process results in the formation of the trimeric compound, where three isocyanate groups are linked to the thiophosphate moiety .
Molecular Structure Analysis
The molecular formula C21H12N3O6PS hints at its intricate structure. The three phenyl rings, each carrying an isocyanate group, are connected to a central sulfur atom via phosphorus. The arrangement of atoms in the molecule contributes to its unique properties .
Chemical Reactions Analysis
Tris(4-isocyanatophenyl) thiophosphate participates in various chemical reactions due to its isocyanate functionality. It can undergo polymerization reactions with polyols, leading to the formation of polyurethane networks. Additionally, it reacts with nucleophiles, such as amines or alcohols, to form urea or carbamate derivatives .
Physical And Chemical Properties Analysis
科学研究应用
与高能材料的相容性
- 研究参考:范明辉(2010)
- 发现:本研究重点关注三(4-异氰酸苯基)硫代磷酸酯(TPTI)与高能材料的相容性。结果表明,TPTI 与 2-NPBA、C2、CL-20、DINA、HMX、FOX-7、FOX-7K 和 RDX 等多种材料相容,但对 FOX-12 略微敏感,对 DNTF 则危险。
模型网络聚合物的表征
- 研究参考:J.-F. Shi 等(1993)
- 发现:本研究深入了解了涉及三(4-异氰酸苯基)硫代磷酸酯的模型网络聚合物中交联键的动态行为。它通过 31P NMR 光谱识别出通过交联键的各向同性布朗重定向扩散。
聚乙烯醇乳液的交联
- 研究参考:夏赤丹(2003)
- 发现:本研究探讨了聚乙烯醇(PVA)乳液与三(4-异氰酸苯基)硫代磷酸酯(TTPI)的交联反应。结果发现,TTPI 显着提高了聚乙烯醇胶的强度和耐水性。
凝胶化后反应研究
- 研究参考:Z. Petrović 等(1990)
- 发现:本研究使用差示扫描量热法来测定涉及三(4-异氰酸苯基)硫代磷酸酯的多官能单体的缩聚反应中的转化率。它发现量热法和溶胶分馏法在转化率测量方面有合理的一致性。
网络聚合物的合成
- 研究参考:王凤云(2010)
- 发现:本研究涉及由三(4-氨基苯基)硫代磷酸酯(TPTA)合成三(4-马来酰胺基苯基)硫代磷酸酯,为硫代磷酸酯衍生物的化学合成和表征提供了关键见解。
属性
IUPAC Name |
tris(4-isocyanatophenoxy)-sulfanylidene-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12N3O6PS/c25-13-22-16-1-7-19(8-2-16)28-31(32,29-20-9-3-17(4-10-20)23-14-26)30-21-11-5-18(6-12-21)24-15-27/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGLSETWPYVUTQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C=O)OP(=S)(OC2=CC=C(C=C2)N=C=O)OC3=CC=C(C=C3)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12N3O6PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9063320 | |
| Record name | Tris(4-isocyanatophenyl) thiophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9063320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(4-isocyanatophenyl) thiophosphate | |
CAS RN |
4151-51-3 | |
| Record name | Phenol, 4-isocyanato-, 1,1′,1′′-phosphorothioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4151-51-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tris(4-isocyanatophenyl) thiophosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004151513 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 4-isocyanato-, 1,1',1''-phosphorothioate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tris(4-isocyanatophenyl) thiophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9063320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris(p-isocyanatophenyl) thiophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.802 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIS(4-ISOCYANATOPHENYL) THIOPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0G637UP5EY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



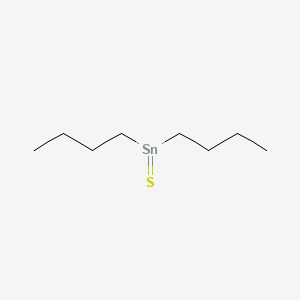
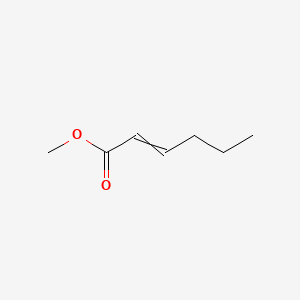
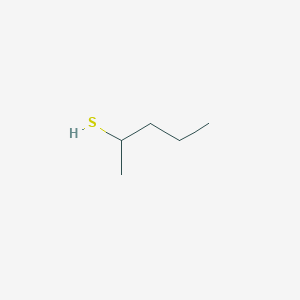
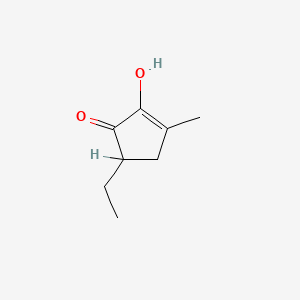
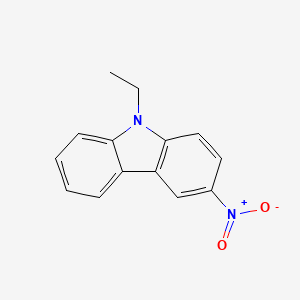
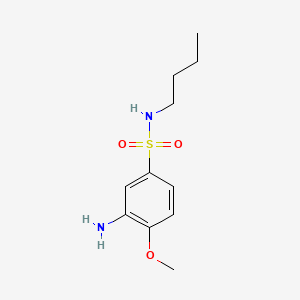
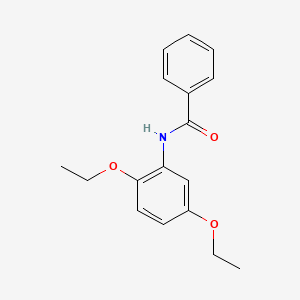
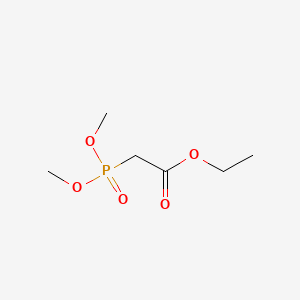
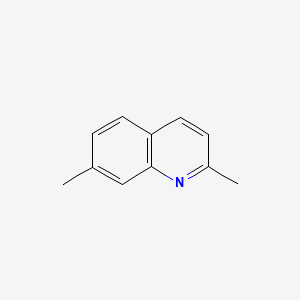
![5H-Indeno[1,2-b]pyridine](/img/structure/B1584491.png)
